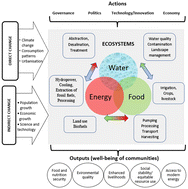Enhancing community well-being in African drylands through technology-based solutions in the water–energy–food–ecosystems nexus
Environmental Science: Water Research & Technology Pub Date: 2023-10-23 DOI: 10.1039/D3EW00483J
Abstract
The environmental challenges in African drylands, including water scarcity, limited energy access, and food shortages, are interconnected and have significant implications for the region's sustainability and the well-being of its communities. To address these issues, comprehensive and sustainable management plans are urgently needed. This critical review delves into the water–energy–food–ecosystem (WEFE) nexus, emphasizing the importance of integrated technologies to improve water and energy efficiency while mitigating environmental impacts. Key databases were systematically reviewed, including ScienceDirect, Scopus, and ProQuest as well as various international documents, such as those accessible in the FAO Corporate Document Repository. Our emphasis was on WEFE technologies, their applications, research outcomes, and relevance in African arid regions. The study examined recent decade initiatives to bridge the research gap, emphasizing the need to consider interrelationships and broader impacts of technical solutions in water, energy, and food sectors. This analysis brought together natural and technological advancements within the WEFE nexus, yielding valuable insights. By considering significant case studies addressing WEFE challenges, we ascertained the substantial potential of WEFE nexus technologies in mitigating African dryland challenges. Additionally, the critical factors that significantly influence the adoption of these transformative technologies are identified. The outcomes of this study underscore the importance of proactively integrating innovative WEFE technologies within the natural based solutions. Closing knowledge gaps, integrating solutions, and fostering innovation are essential steps in addressing the complex challenges these regions face. These efforts lead to enhanced water, energy, and food systems, fostering regional sustainability and resilience, ultimately securing a more promising and sustainable future for vulnerable communities.


Recommended Literature
- [1] Chemistry through cocrystals: pressure-induced polymerization of C2H2·C6H6 to an extended crystalline hydrocarbon†
- [2] Seed-mediated synthesis of Au@PtCu nanostars with rich twin defects as efficient and stable electrocatalysts for methanol oxidation reaction†
- [3] Amino-acids and peptides. Part IX. Some neighbouring-group amino–amide and hydroxy–amide interactions
- [4] Sensing and photocatalytic properties of a new 3D Co(ii) coordination polymer based on 1,1′-di(p-carboxybenzyl)-2,2′-biimidazole†
- [5] Contents pages
- [6] Lignin fate and characterization during ionic liquid biomass pretreatment for renewable chemicals and fuels production†
- [7] The chemistry of a mesoionic oxazolone
- [8] A Langmuir-like desorption model for reflecting the inhomogeneous pore structure of coal and its experimental verification
- [9] Publications received
- [10] Front cover

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 118476-89-4
-
CAS no.: 174064-00-7









